(S)-2-Aminobutane-1,4-dithiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminobutane-1,4-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLCUHJZKWYDPC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)[C@@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 Aminobutane 1,4 Dithiol
Enantioselective Synthesis
Enantioselective synthesis of (S)-2-Aminobutane-1,4-dithiol involves methods that preferentially generate one of the two possible enantiomers. This is primarily achieved through asymmetric synthesis using chiral starting materials or through highly selective enzymatic reactions.
Asymmetric Synthesis from Chiral Precursors
A principal strategy for synthesizing this compound relies on starting with a molecule that already possesses the correct stereochemistry. This "chiral pool" approach leverages readily available, enantiomerically pure natural products.
Strategies Employing Amino Acid Derivatives (e.g., Aspartic Acid)
A potent and versatile method for preparing this compound (also referred to as DTBA) begins with the naturally occurring amino acid, L-aspartic acid. wikipedia.orgacs.org This approach is advantageous as the starting material is inexpensive and possesses the required (S)-chirality at the C2 position. The synthesis reported by Raines and colleagues in 2012 established a foundational route for producing this compound. wikipedia.orgacs.org
Stereoselective Construction of Chiral Centers
In cases where a suitable chiral precursor is not used, the chiral center must be constructed stereoselectively during the synthesis. This often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a key bond-forming reaction. For the synthesis of chiral amines and their derivatives, methods like the asymmetric alkylation of Ni(II) complexes of glycine (B1666218) Schiff bases have proven effective for creating chiral amino acids. nih.govrsc.orgmdpi.com This methodology allows for the introduction of specific side chains, and although not directly reported for this compound, it represents a powerful strategy for stereoselectively forming the carbon-nitrogen bond characteristic of the amino acid backbone. nih.gov
Another relevant strategy is the asymmetric Umpolung reaction, where the polarity of a functional group is reversed. For instance, the asymmetric addition of 2-lithio-1,3-dithianes to chiral N-phosphonyl imines can produce α-amino-1,3-dithianes with excellent diastereoselectivity. nih.gov This method constructs the chiral center adjacent to a sulfur-containing group, which is relevant to the structure of this compound. The dithiane group can serve as a protected form of a carbonyl or, in this context, a precursor to the thiol groups.
| Stereoselective Method | Key Feature | Potential Application to Target Synthesis |
| Alkylation of Ni(II)-Glycine Complexes | Uses a recyclable chiral auxiliary to direct alkylation. nih.govmdpi.com | Construction of the chiral amine center with high enantiopurity. |
| Asymmetric Dithiane Addition | Stereoselective formation of a C-C bond adjacent to a dithiane ring. nih.gov | Creates the chiral center while incorporating protected sulfur functionalities. |
Biocatalytic and Enzymatic Approaches for Chiral Amine Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govrsc.org Enzymes can operate under mild conditions and often provide exceptional levels of stereoselectivity, making them ideal for producing enantiopure compounds like chiral amines. nih.govnih.gov
Transaminase-Catalyzed Routes
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for synthesizing chiral amines from prochiral ketones. mdpi.comdiva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, creating a chiral amine with high enantiomeric excess. mdpi.commdpi.com
For the synthesis of this compound, a hypothetical biocatalytic route would involve a prochiral ketone precursor, such as 1,4-dimercaptobutan-2-one. An (S)-selective ω-transaminase could then convert this ketone into the desired (S)-amine. The success of this route depends on the ability of the transaminase to accept the sulfur-containing substrate.
Key Aspects of Transaminase-Catalyzed Synthesis
| Factor | Description | Significance |
|---|---|---|
| Enzyme Selectivity | Transaminases are often highly selective for producing either the (R)- or (S)-enantiomer. mdpi.com | Crucial for obtaining the desired this compound. |
| Substrate Scope | The range of ketones accepted by a transaminase. nih.gov | The enzyme must accommodate a substrate with two thiol or protected thiol groups. |
| Equilibrium | Transamination reactions are often reversible. diva-portal.org | Strategies are needed to drive the reaction towards product formation. |
Enzyme Engineering for Enhanced Stereoselectivity
Wild-type enzymes may not possess the optimal activity or selectivity for non-natural substrates, such as the precursors to this compound. nih.gov Protein engineering techniques, including directed evolution and rational design, can be used to modify enzymes to improve their performance. nih.govfrontiersin.org By altering the amino acid sequence of a transaminase, researchers can expand its substrate scope to accept bulkier or functionally diverse molecules and enhance its stereoselectivity, ensuring the production of the target amine with very high purity. nih.govdiva-portal.org For example, engineering has been successfully applied to create transaminase variants for complex pharmaceutical intermediates, demonstrating the power of this approach for accessing challenging chiral amine targets. nih.gov
Classical Chemical Synthesis Routes
Classical synthesis provides robust and scalable methods for producing this compound. These routes often begin with readily available chiral precursors to establish the desired stereochemistry from the outset.
A common strategy in thiol chemistry is the generation of dithiols through the reduction of a corresponding disulfide bond. Dithiols possess an advantage over monothiols because the formation of an intramolecular disulfide bond can drive reactions forward. nih.govacs.org In this approach, a cyclic disulfide precursor of 2-aminobutane-1,4-dithiol would be synthesized first. This six-membered ring is stable and can be handled more easily than the free dithiol, which is susceptible to oxidation. The final step involves the cleavage of the disulfide bond using a suitable reducing agent to yield the target dithiol. This method ensures that both thiol groups are generated simultaneously.
The most prominent and well-documented synthesis of this compound is a direct, stereospecific route starting from the inexpensive and naturally occurring amino acid, (S)-aspartic acid. biosynth.comacs.org This method, reported by Lukesh, Palte, and Raines in 2012, established an efficient pathway to the non-racemic compound. wikipedia.org The synthesis leverages the inherent chirality of aspartic acid to produce the (S)-enantiomer of the final product directly, circumventing the need for subsequent chiral resolution.
Another described synthetic route begins with (S)-2-aminobutanol, which is reacted with thiol-containing reagents under acidic conditions to introduce the thiol functionalities. The reaction is typically performed in an inert atmosphere to prevent the premature oxidation of the thiol groups.
Table 1: Comparison of Direct Synthesis Starting Materials
| Starting Material | Key Advantage | Reference |
| (S)-Aspartic Acid | Inexpensive, naturally chiral, leads directly to the (S)-enantiomer. biosynth.comacs.org | biosynth.comacs.org |
| (S)-2-Aminobutanol | Chiral starting material. |
The synthesis of a multifunctional compound like this compound requires careful management of its reactive amino and thiol groups. nih.gov Protecting groups are essential tools to ensure that reactions occur at the desired position. nih.gov
For the amine functionality, standard protecting groups such as tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethoxycarbonyl (Fmoc) can be employed. ug.edu.pl These groups are stable under a variety of reaction conditions but can be removed selectively when needed. ug.edu.pl
A particularly effective strategy for manipulating aminothiols involves the temporary protection of the thiol groups as a disulfide. csic.es By forming the cyclic disulfide, the thiol groups are rendered unreactive, allowing for chemical modifications to be performed on the amino group. csic.es Once the desired modifications are complete, the disulfide bond can be reduced to regenerate the free thiols as the final step of the synthesis. This approach is advantageous for creating derivatives of the parent compound.
Table 2: Common Protecting Groups for Amine Synthesis
| Protecting Group | Abbreviation | Common Cleavage Condition | Key Feature |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base and nucleophiles. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid, allowing for orthogonal protection schemes with Boc. ug.edu.pl |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine | Stable to both acid (TFA) and piperidine, enabling complex, multi-step syntheses. ug.edu.plsigmaaldrich.com |
Chiral Resolution Techniques
If a synthetic route produces a racemic mixture of 2-aminobutane-1,4-dithiol, the enantiomers must be separated to isolate the biologically relevant (S)-form. Chiral resolution techniques are designed to separate these mirror-image molecules. ijrpr.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. ijrpr.com The separation is achieved using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, causing them to travel through the chromatography column at different speeds. ijrpr.comnih.gov
For a polar and ionic compound like 2-aminobutane-1,4-dithiol, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective. sigmaaldrich.com These columns are compatible with the aqueous mobile phases needed to dissolve such molecules and can resolve the enantiomers of underivatized amino acids and related compounds. sigmaaldrich.com Polysaccharide-based CSPs are also broadly applicable for enantiomeric separations. ijrpr.com This direct analytical method avoids the need for derivatization, which can add complexity and potential impurities. sigmaaldrich.com
Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes. In a process known as kinetic resolution, an enzyme acts on only one enantiomer in a racemic mixture. For example, a lipase (B570770) or protease could be used to selectively catalyze the acylation of the amine group of this compound, leaving the (R)-enantiomer unreacted. The resulting acylated product and the unreacted amine would have different physical properties, allowing them to be separated by standard methods like extraction or chromatography. This technique is valued for its high efficiency and environmentally benign reaction conditions.
Reactivity and Reaction Mechanisms of S 2 Aminobutane 1,4 Dithiol
Thiol Group Reactivity
The presence of two thiol (-SH) groups is central to the chemical behavior of (S)-2-Aminobutane-1,4-dithiol, particularly its function as a potent reducing agent. The reactivity of these groups is dictated by their propensity for oxidation, their ability to participate in exchange reactions, and their acid-base properties.
Oxidation Pathways and Disulfide Formation
The thiol groups of this compound are readily oxidized to form a disulfide bond. This process is a redox reaction where the dithiol is the reduced form and the resulting disulfide is the oxidized form. The oxidation involves the loss of a hydrogen atom from each sulfur atom and the formation of a sulfur-sulfur bond.
Due to the proximity of the two thiol groups within the same molecule, the oxidation of this compound predominantly leads to the formation of a stable, six-membered cyclic disulfide. This intramolecular cyclization is an entropically favored process. The general reaction can be depicted as follows:
General Oxidation Reaction of this compound
Note: [O] represents a generic oxidizing agent.
The oxidation of thiols to disulfides can proceed through various mechanisms, often involving one- or two-electron pathways depending on the oxidant. Common pathways can involve the formation of intermediate species such as sulfenic acids (RSOH).
Thiol-Exchange Reactions
This compound can participate in thiol-disulfide exchange reactions, a process fundamental to its role as a disulfide reducing agent. In these reactions, a thiol group from this compound attacks a disulfide bond of another molecule (e.g., a protein), leading to the cleavage of that disulfide bond and the formation of a new one.
The mechanism of thiol-disulfide exchange is generally considered to be a series of SN2-type nucleophilic substitution reactions. The thiolate anion (RS⁻) of this compound, which is more nucleophilic than the protonated thiol, attacks one of the sulfur atoms of the target disulfide bond. This results in the formation of a mixed disulfide intermediate.
Subsequently, the second thiol group of the same this compound molecule attacks the sulfur atom of the newly formed mixed disulfide that is derived from the initial attacking thiol. This intramolecular reaction is rapid and leads to the formation of the stable cyclic disulfide of this compound and the release of the reduced target molecule (now a dithiol). The entropic favorability of the formation of the six-membered ring drives the reaction equilibrium towards the reduction of the target disulfide.
Mechanism of Disulfide Reduction by this compound
| Step | Description |
| 1. Nucleophilic Attack | The thiolate anion of this compound attacks one of the sulfur atoms of an external disulfide bond (R'-S-S-R'). |
| 2. Formation of Mixed Disulfide | A mixed disulfide intermediate is formed between this compound and one of the sulfur atoms of the original disulfide, releasing one of the original thiols (R'-SH). |
| 3. Intramolecular Cyclization | The second thiol group within the this compound molecule attacks the sulfur atom of the mixed disulfide that is part of the same molecule. |
| 4. Product Formation | This results in the formation of the cyclic disulfide of this compound and the release of the second thiol of the original disulfide (R'-SH), completing the reduction. |
Acid-Base Properties of Thiol Groups
The acidity of the thiol groups, represented by their pKa values, is a critical factor in the reactivity of this compound. The deprotonated thiolate form is the active nucleophile in disulfide reduction. Therefore, a lower pKa for the thiol groups results in a higher concentration of the reactive thiolate at a given pH, enhancing its reducing capability, particularly at physiological pH.
Acid Dissociation Constants (pKa) of this compound (DTBA)
| Functional Group | pKa Value | Reference |
| Thiol (first dissociation) | 7.80 ± 0.03 | |
| Thiol (second dissociation) or Amine | 9.28 ± 0.16 | |
| Amine or Thiol (second dissociation) | 10.98 ± 0.04 | |
| Data obtained from 1H-NMR spectra pH titration. |
The first pKa of the sulfhydryl groups in dithiols like DTBA is noted to be between 7.6 and 8.2, which is more than one unit lower than that of dithiothreitol (B142953) (DTT), a commonly used reducing agent. This lower pKa contributes to the enhanced reducing activity of this compound at neutral pH.
Amine Group Reactivity
The primary amine group (-NH2) in this compound provides another site for chemical reactions, primarily acting as a nucleophile. Its basicity also allows for protonation and salt formation.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a good nucleophile. As such, it can participate in nucleophilic substitution reactions with various electrophiles. While specific studies detailing the nucleophilic substitution reactions of the amine group in this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from the general behavior of primary amines.
Amines are known to react with alkyl halides in alkylation reactions and with acyl chlorides or acid anhydrides in acylation reactions.
Alkylation: The amine group can attack an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The rate of alkylation is typically highest for primary amines.
Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) would result in the formation of an amide. This reaction is a common method for protecting amine groups or for synthesizing more complex molecules.
The presence of the thiol groups could potentially interfere with these reactions, especially under basic conditions where the thiolates are formed, as they are also strong nucleophiles. Selective protection of the thiol groups may be necessary to achieve desired reactions at the amine center.
Amine Protonation and Salt Formation
The primary amine group in this compound is basic and can accept a proton (H⁺) to form an ammonium salt. This acid-base reaction is fundamental to the compound's properties and handling. The compound is often supplied as a hydrochloride salt, which enhances its stability and water solubility.
The protonation of the amine is an equilibrium process, and the extent of protonation is dependent on the pH of the solution and the pKa of the conjugate acid (the ammonium ion).
Protonation Equilibrium of the Amine Group
The pKa value associated with the ammonium group of this compound has been determined through pH titration studies.
Acid Dissociation Constant (pKa) of the Protonated Amine in this compound (DTBA)
| Functional Group | pKa Value | Reference |
| Protonated Amine (-NH3⁺) | 10.98 ± 0.04 | |
| This value is assigned based on typical pKa ranges for primary ammonium ions and the experimental data. |
The ability of the amine group to be protonated is utilized in the purification of this compound. For instance, after its use as a reducing agent, it can be removed from a reaction mixture using cation exchange chromatography, where the positively charged ammonium form binds to the resin.
Redox Chemistry and Reduction Potentials
The efficacy of this compound, also known as dithiobutylamine (B15130755) (DTBA), as a reducing agent is rooted in its redox chemistry, particularly its reduction potential and the reactivity of its thiol groups. nih.gov Detailed studies have established its electrochemical properties and compared them with other common reducing agents like dithiothreitol (DTT).
This compound is a potent reducing agent with a standard reduction potential (E°′) for its oxidized form of -0.317 ± 0.002 V. nih.gov This value is comparable to that of DTT, which has a standard reduction potential of -0.327 V. nih.govacs.org The slight difference in their reduction potentials suggests that while both are strong reducing agents, their reactivity profiles are influenced by other factors, such as the acidity of their thiol groups. nih.gov
The reactivity of dithiol reducing agents is largely dependent on the concentration of the thiolate anion, which is the reactive species in the thiol-disulfide exchange reaction. The lower pKa values of the thiol groups in this compound, 8.2 ± 0.2 and 9.3 ± 0.1, are approximately one unit lower than those of DTT. nih.govacs.org This lower pKa is attributed to the inductive effect of the protonated amino group. nih.gov Consequently, at a neutral pH, a higher fraction of this compound exists in the more reactive thiolate form compared to DTT, leading to faster reaction kinetics. nih.govscielo.br This enhanced reactivity is demonstrated by its ability to reduce disulfide bonds in small molecules and proteins at a significantly higher rate than DTT. nih.gov
Electrochemical studies using cyclic voltammetry have provided further insight into the redox behavior of this compound. These studies show that the electro-oxidation of this compound on a glassy carbon electrode is an irreversible process. scielo.br At a pH of 4.5, three distinct irreversible oxidation peaks are observed at +0.23 V, +0.75 V, and +1.37 V. scielo.br At a more neutral pH of 7.0, these oxidation processes occur at lower positive potentials, with peaks at +0.15 V, +0.58 V, and +1.28 V, indicating that the electro-oxidation is pH-dependent and proceeds more readily at neutral pH. researchgate.net The initial two oxidation steps are associated with the thiol groups, leading to the formation of a cyclic disulfide intermediate. scielo.brresearchgate.net
The following table summarizes the key redox and acid-base properties of this compound in comparison to Dithiothreitol.
| Property | This compound | Dithiothreitol (DTT) |
| Standard Reduction Potential (E°′) | -0.317 ± 0.002 V | -0.327 V |
| Thiol pKa₁ | 8.2 ± 0.2 | 9.2 |
| Thiol pKa₂ | 9.3 ± 0.1 | 10.1 |
| Oxidation Peak 1 (pH 7.0) | +0.15 V | +0.17 V |
| Oxidation Peak 2 (pH 7.0) | +0.58 V | +0.53 V |
| Oxidation Peak 3 (pH 7.0) | +1.28 V | +1.29 V |
Coordination Chemistry of S 2 Aminobutane 1,4 Dithiol
Ligand Properties and Chelation Modes
(S)-2-Aminobutane-1,4-dithiol is a trifunctional ligand capable of acting as a reducing agent and a chelator. acs.orgamazonaws.com Its coordination behavior is largely dictated by the nature of the metal ion, in accordance with Hard and Soft Acid and Base (HSAB) theory. The deprotonation of its thiol groups is crucial for forming stable dithiolate complexes. The pKa values for the thiol groups are approximately 8.2 and 9.3, which are lower than those of the common reducing agent dithiothreitol (B142953) (DTT), making DTBA a more effective reducing agent at neutral pH. nih.gov
Soft metal ions, such as nickel(II) and palladium(II), have a high affinity for the soft sulfur donor atoms of this compound.
Nickel(II): Studies have shown that DTBA forms specific and highly stable complexes with Ni(II). acs.org In solution, it primarily uses its two sulfur donors to chelate the metal ion. acs.org The coordination with Ni(II) results in the formation of both mononuclear and polynuclear species. acs.orgresearchgate.net The high stability of these complexes is demonstrated by their formation constants. acs.org The interaction with Ni(II) is strong enough that the metal ion can influence the redox properties of the ligand. acs.org The resulting Ni(II) dithiolate complexes are typically square planar, a common geometry for d⁸ metal ions with strong-field ligands like thiolates.
Palladium(II): While specific studies on the coordination of this compound with palladium(II) are not extensively detailed in the available literature, the behavior can be predicted based on the established chemistry of Pd(II). As a soft acid, Pd(II) exhibits a strong preference for soft sulfur donors. nih.gov It readily forms stable square-planar complexes with dithiolate ligands. It is expected that DTBA would act as a potent bidentate chelating agent for Pd(II), coordinating through its two sulfur atoms to form a stable five-membered chelate ring, similar to its nickel analogue. The amino group might coordinate under specific conditions or remain available for further interactions.
| Metal Ion | Typical Coordination Geometry | Primary Donor Atoms from DTBA | Complex Stability |
|---|---|---|---|
| Ni(II) | Square Planar | Sulfur (S,S-chelation) | High |
| Pd(II) (Predicted) | Square Planar | Sulfur (S,S-chelation) | High |
In contrast to soft metals, hard metal ions like lithium(I) have a low affinity for soft sulfur donors. According to the HSAB principle, hard acids prefer to bind with hard bases. The thiol groups of DTBA are soft bases, while the amino group is a harder base. Consequently, strong coordination between Li(I) and the thiol groups is not expected. While Li(I) can form complexes with multidentate ligands, these interactions are primarily electrostatic and favor hard donor atoms like oxygen and, to a lesser extent, nitrogen. iaea.org Any interaction between Li(I) and this compound would likely be weak and involve the amino group rather than the thiol groups. No stable, well-characterized complexes of DTBA with Li(I) have been reported, which is consistent with theoretical expectations.
This compound can exist in two primary forms relevant to coordination chemistry: the reduced dithiol form and the oxidized disulfide form.
Dithiolate Complexes: Upon deprotonation of the two thiol groups, the resulting dithiolate anion acts as a powerful chelating agent. It coordinates with metal ions, particularly soft ones like Ni(II), Cd(II), and Zn(II), through both sulfur atoms to form stable ring structures. acs.orgresearchgate.net These dithiolate complexes are the basis for the strong metal-binding ability of DTBA. acs.org
Disulfide Complexes: As a disulfide-reducing agent, this compound itself undergoes oxidation. amazonaws.com The oxidation process involves the formation of an intramolecular disulfide bond, resulting in a stable six-membered cyclic disulfide. nih.govlu.se This oxidized form of DTBA does not act as a chelating ligand for metal ions in the same way as the dithiolate form because the sulfur atoms are no longer available for coordination. The electrochemical oxidation of DTBA proceeds in steps, with the first two steps corresponding to the oxidation of the thiol groups to form the cyclic disulfide intermediate. nih.gov
With two thiol groups and one amino group, this compound is a potential tridentate ligand. However, its coordination mode is highly dependent on the metal ion.
With Soft Metals: For soft metal ions like Ni(II), coordination is dominated by the two soft thiol donors, leading to bidentate (S,S)-chelation. acs.org The harder amino group may or may not be involved in coordination, depending on factors like pH and steric hindrance.
Bridging Ligand Potential: The presence of multiple donor sites allows DTBA to act as a bridging ligand, connecting two or more metal centers. For instance, it could chelate one metal center via its dithiolate group while the amino group coordinates to an adjacent metal ion. This behavior is fundamental to the formation of coordination polymers. While not specifically documented for DTBA, similar aminothiol (B82208) ligands have been shown to form such bridged structures. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The characterization of these complexes relies on a range of spectroscopic and analytical techniques, including potentiometry, NMR spectroscopy, and UV-vis spectroscopy, to determine their stability and structure in solution. acs.org
Although specific Metal-Organic Frameworks (MOFs) or coordination polymers (CPs) synthesized from this compound have not been prominently reported, its structural features make it a promising candidate for the construction of such materials. The design of MOFs and CPs relies on the principles of crystal engineering, where the geometry of the metal center and the connectivity of the ligand dictate the final structure. rsc.org
Role of Functional Groups: The trifunctional nature of DTBA (two thiols, one amine) offers multiple points of connection. The thiol groups can bind to soft metal centers, while the amino group could coordinate to the same or a different metal ion, potentially leading to multidimensional networks. researchgate.net
Linker and Node Approach: In MOF design, metal ions or clusters act as nodes, and organic molecules like DTBA act as linkers. The choice of metal ion is critical. Soft metal ions would preferentially bind to the thiol groups. The flexibility of the butane backbone in DTBA would influence the porosity and topology of the resulting framework.
Potential for Heterometallic Frameworks: The differing hardness of the donor groups (soft sulfur vs. harder nitrogen) could be exploited to create heterometallic frameworks. A soft metal could be coordinated by the dithiolate end, while a harder metal is coordinated by the amino group, a strategy used in constructing complex coordination compounds.
Structural Analysis of Coordination Compounds
The coordination chemistry of this compound (also known as dithiobutylamine (B15130755) or DTBA) is characterized by its ability to form stable complexes with a variety of metal ions. Solution-state studies utilizing techniques such as potentiometry, ¹H NMR spectroscopy, spectropolarimetry, and UV-vis spectroscopy have provided insights into the structure of these coordination compounds. DTBA typically acts as a bidentate ligand, coordinating to metal ions through both of its sulfur donor atoms. nih.gov
Research has demonstrated the formation of both mononuclear and polynuclear complexes with divalent metal ions including Zn(II), Cd(II), Ni(II), and Co(II), as well as with Cu(I). nih.govacs.org The formation of these stable complexes indicates a strong binding affinity of DTBA for these metal ions. acs.org The stability of the complexes formed with DTBA has been found to be greater than those formed with the more commonly used reducing agent dithiothreitol (DTT). nih.govacs.org
While detailed crystallographic data providing precise bond lengths and angles are not extensively available in the public domain, the spectroscopic evidence strongly supports the chelation of metal ions by the two thiol groups of the DTBA ligand. The impact of metal ion coordination on the chemical shifts of the protons in DTBA has been noted as generally minor in most instances. acs.org
The stoichiometry of the metal-ligand complexes has been investigated, with elemental analysis of solid complexes obtained under acidic conditions (pH 3-5) suggesting specific metal-to-ligand ratios. For instance, the proposed formulas for several metal-DTBA complexes are presented in the table below.
| Metal Ion | Proposed Complex Formula |
|---|---|
| Zn(II) | Zn(DTBA)Cl₂ |
| Cd(II) | Cd(DTBA)Cl₂ |
| Ni(II) | Ni(DTBA)Cl₂ |
| Co(II) | Co(DTBA)Cl₂ |
Electrochemical Properties of Metal Complexes
The electrochemical behavior of this compound has been investigated using voltammetric techniques, revealing its susceptibility to direct electro-oxidation at a glassy carbon electrode. scielo.br The oxidation of DTBA is an irreversible process that is dependent on pH and proceeds in three distinct steps. scielo.br This electrochemical activity is attributed to the thiol groups within the molecule.
A comparative electrochemical study with dithiothreitol (DTT) showed that both compounds exhibit similar multi-step irreversible oxidation profiles. scielo.br The peak potentials for the anodic processes of DTBA in an acidic medium (pH 4.5) have been reported and are summarized in the table below.
| Oxidation Peak | Peak Potential (Eₚ) vs. Ag/AgCl (V) |
|---|---|
| Peak 1a | +0.23 |
| Peak 2a | +0.75 |
| Peak 3a | +1.37 |
The strong adsorption of the oxidation products onto the electrode surface has been observed, leading to a decrease in the current of subsequent peaks in consecutive cyclic voltammograms. scielo.br
Theoretical and Computational Studies of S 2 Aminobutane 1,4 Dithiol
Molecular Structure and Conformation Analysis
The three-dimensional structure and conformational landscape of a molecule are fundamental to its chemical behavior and reactivity. Theoretical and computational methods are powerful tools for elucidating these properties at the atomic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and other molecular properties with high accuracy.
For aminothiols like cysteamine (B1669678), DFT calculations, often using the B3LYP functional with a basis set such as 6-311+G(d,p), are used to obtain the optimized molecular geometry, including bond lengths and angles. ijcrt.orgsphinxsai.comresearchgate.net Studies on similar dithiols, like 1,4-butanedithiol (B72698), have also utilized DFT to understand their adsorption configurations on surfaces, which is critical for applications in nanotechnology. aps.org These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. For (S)-2-Aminobutane-1,4-dithiol, DFT would be instrumental in determining the preferred spatial arrangement of its amino and dual thiol groups, which dictates its interaction with other molecules and surfaces.
Table 1: Representative Optimized Geometrical Parameters for a Similar Aminothiol (B82208) (Cysteamine) using DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-C | 1.53 |
| C-N | 1.47 |
| C-S | 1.82 |
| S-H | 1.34 |
| N-H | 1.01 |
| ∠CCN | 112.5 |
| ∠CCS | 110.2 |
| ∠CSH | 96.3 |
Note: These are typical values for cysteamine and serve as an illustrative example.
Semi-Empirical Methods
Semi-empirical methods provide a computationally less expensive alternative to ab initio methods like DFT. They use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules.
While less accurate than DFT for geometry optimization, methods like AM1 (Austin Model 1) can be valuable for preliminary conformational analysis and for calculating electronic properties like HOMO-LUMO gaps for large sets of molecules. researchgate.net For instance, a semi-empirical approach has been used to assess the contribution of van der Waals interactions to the binding energies of 1,4-butanedithiol on gold surfaces, complementing DFT calculations. aps.org For this compound, semi-empirical methods could be employed for an initial scan of its potential energy surface to identify stable conformers before subjecting them to more rigorous DFT analysis.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational chemistry provides several descriptors derived from the molecular orbitals to predict and explain chemical behavior.
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. wikipedia.org
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. epa.gov In studies of cysteamine, the HOMO and LUMO energies have been calculated using DFT to understand its electron-donating and accepting capabilities. ijcrt.orgsphinxsai.com For the aminothiol WR-1065, analysis of the frontier orbitals revealed that the HOMO is localized on the sulfhydryl group, indicating this is the likely site for electron donation and radical scavenging. researchgate.net A similar analysis for this compound would be expected to show significant contributions from the sulfur lone pairs to the HOMO, highlighting the reactivity of the thiol groups.
Table 2: Illustrative Frontier Molecular Orbital Energies for Cysteamine
| Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| HF/6-311+G(d,p) | -9.12 | 1.23 | 10.35 |
| DFT/B3LYP/6-311+G(d,p) | -6.54 | -0.21 | 6.33 |
Source: Data adapted from theoretical studies on 2-Aminoethanethiol. sphinxsai.com Note that values can vary based on computational level.
Chemical Hardness and Softness
From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. Chemical hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is approximated as half of the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). Softness is the reciprocal of hardness (S = 1/η).
Soft molecules, which have a small HOMO-LUMO gap, are generally more reactive than hard molecules. epa.gov In a computational study of the aminothiol WR-1065, its chemical hardness was calculated to be approximately 2.91 eV in its bicationic form, indicating it is a relatively soft and reactive molecule, which is consistent with its function as a radioprotector. researchgate.net For this compound, the presence of two soft sulfur atoms would likely result in a low hardness value, signifying high reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. globalresearchonline.netnih.govrsc.org The MEP map plots the electrostatic potential onto the molecule's electron density surface.
Computational Modeling of Reaction Mechanisms
No specific research data is available for this compound.
Transition State Analysis of Chemical Transformations
No specific research data is available for this compound.
Solvation Effects in Reaction Simulations
No specific research data is available for this compound.
Advanced Analytical Methodologies for S 2 Aminobutane 1,4 Dithiol Research
Chiroptical Methods
Chiroptical methods are essential for the characterization of chiral molecules like (S)-2-Aminobutane-1,4-dithiol, providing information about their three-dimensional structure and enantiomeric purity.
Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light. The magnitude and sign (+ or -) of the specific rotation are characteristic of a particular enantiomer. This technique is a straightforward and widely used method to determine the enantiomeric purity of a sample. A pure sample of this compound will exhibit a specific rotation value, while a racemic mixture (an equal mixture of both enantiomers) will have a specific rotation of zero. While the use of polarimetry is implied for a chiral compound of known configuration, specific experimental values for the specific rotation of this compound were not found in the reviewed scientific literature.
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly sensitive to the stereochemical features of a molecule.
The study by Adamczyk et al. (2015) employed spectropolarimetry to investigate the complexes formed between this compound and various metal ions. nih.gov CD spectroscopy can provide detailed information on the conformational changes that occur upon metal binding. The CD spectrum of the free this compound would serve as a baseline. Upon complexation with a metal ion, changes in the CD spectrum, such as the appearance of new bands or shifts in existing bands, would indicate the formation of a chiral metal complex and provide insights into its geometry and the conformation of the ligand. For instance, the formation of complexes with Cd(II) ions has been shown to induce shifts in the CD spectra of similar thiol-containing biomolecules. researchgate.net
Crystallographic Analysis
Single Crystal X-ray Diffraction (XRD) for Absolute Configuration Determination
Single crystal X-ray diffraction (XRD) stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral molecule such as this compound, also known as dithiobutylamine (B15130755) (DTBA), single crystal XRD can provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which ultimately confirms the (S)-configuration at the chiral center.
The process involves irradiating a high-quality single crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms within the crystal lattice, is meticulously recorded. By analyzing the intensities and geometric distribution of these diffracted beams, a detailed electron density map of the molecule can be constructed.
A critical aspect of determining the absolute configuration of a chiral molecule through XRD is the phenomenon of anomalous dispersion. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's law which states they should be equal. The presence of sulfur atoms in the structure of this compound is advantageous for this purpose, as sulfur is a sufficiently heavy atom to produce a significant anomalous scattering signal with commonly used X-ray sources (e.g., Cu Kα or Mo Kα radiation).
The analysis of these intensity differences allows for the determination of the absolute structure, often quantified by the Flack parameter. A Flack parameter value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct.
Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), specific single crystal X-ray diffraction data for this compound has not been publicly reported. Therefore, a data table containing crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound cannot be provided at this time. The synthesis and crystallographic analysis of this compound would represent a valuable contribution to the field, providing definitive experimental evidence for its three-dimensional structure and absolute configuration.
Applications in Chemical Research and Materials Science
Role as a Building Block in Organic Synthesis
The trifunctional nature of (S)-2-aminobutane-1,4-dithiol makes it a valuable building block in the construction of more complex chemical architectures. Its utility stems from the distinct reactivity of its amine and thiol functional groups, combined with its inherent chirality.
This compound serves as a key intermediate and precursor in the synthesis of a variety of complex and bioactive molecules. nih.gov Its synthesis from L-aspartic acid provides an efficient and scalable route to a non-racemic, chiral building block from an inexpensive starting material. oaepublish.comiarjset.com
The presence of the primary amine group facilitates its purification via cation-exchange resins and provides a convenient handle for conjugation to other molecules. sigmaaldrich.comsigmaaldrich.com Research and patent literature describe its capability to be conjugated to various biological molecules, including proteins, carbohydrates, and nucleic acids. rsc.org Furthermore, it can be immobilized on solid supports, such as resins, which is a common strategy in solid-phase peptide synthesis and other areas of organic synthesis to simplify purification processes. rsc.org This versatility makes it an excellent candidate for developing peptide-based therapeutics and other intricate sulfur-containing compounds. nih.gov
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. metu.edu.tr The inherent chirality and multiple coordination sites of this compound make it an ideal scaffold for the design of novel chiral ligands for asymmetric catalysis and coordination chemistry.
The compound's ability to bind to a range of metal ions has been a subject of detailed study. cmu.eduresearchgate.net The two sulfur donors from the thiol groups and the nitrogen donor from the amine group allow it to act as a multidentate ligand, forming stable mononuclear and polynuclear complexes with metals such as Zn(II), Cd(II), Ni(II), Co(II), and Cu(I). cmu.eduresearchgate.netsfu.ca Studies have shown that the complexes formed with DTBA are often more stable than those formed with dithiothreitol (B142953) (DTT), a common disulfide reducing agent. cmu.edu This high affinity for metal ions makes DTBA an attractive agent for use in competitive binding studies with metalloproteins and for the development of new chiral catalysts. cmu.edu
| Metal Ion | Complex Type Formed | Key Findings | Reference |
|---|---|---|---|
| Zn(II) | Mononuclear and Polynuclear | Forms highly stable complexes; higher affinity than DTT. | cmu.eduresearchgate.net |
| Cd(II) | Mononuclear and Polynuclear | Formation of stable complexes confirmed by spectroscopy. | cmu.eduresearchgate.net |
| Ni(II) | Mononuclear and Polynuclear | Demonstrates strong binding via sulfur donors. | cmu.eduresearchgate.net |
| Co(II) | Mononuclear and Polynuclear | Stable complex formation observed. | cmu.eduresearchgate.net |
| Cu(I) | Mononuclear and Polynuclear | High affinity and stable complex formation. | cmu.eduresearchgate.net |
Integration into Advanced Materials
The functional groups of this compound also allow for its integration into various advanced materials, where it can impart specific properties or enhance performance.
Dithiol compounds are known to serve as monomers for the synthesis of conducting polymers, such as polythioethers and poly(arylene thioether)s. researchgate.netresearchgate.net These polymerization reactions, which can include processes like Michael addition or nucleophilic aromatic substitution, utilize the reactivity of the thiol groups to build the polymer backbone. rsc.orgresearchgate.net While this compound possesses the necessary dithiol functionality to potentially act as a monomer in these synthetic routes, specific examples of its incorporation into conducting polymers are not extensively documented in peer-reviewed literature. Its chiral nature and additional amine functionality could, in principle, be used to create novel polymers with unique stereochemical and functional properties.
Photoresponsive materials can change their properties upon exposure to light. The development of such materials often involves incorporating photoswitchable molecules, such as dithienylethenes, into a larger system like a polymer or a self-assembled monolayer. sfu.ca Although sulfur-containing compounds are integral to many of these systems, the direct application of this compound in the synthesis of photoresponsive materials has not been specifically reported in the available scientific literature. Its potential could lie in its ability to link photochromic units to a surface or polymer backbone, but this application remains an area for future exploration.
The strong affinity of thiol groups for the surfaces of noble metals, particularly gold, makes dithiols excellent candidates for forming robust, self-assembled monolayers (SAMs). uh.edu These organized molecular layers can dramatically alter the properties of a surface, such as its wettability, adhesion, and corrosion resistance. nih.gov Patent filings have indicated that dithioamines, including this compound, can be immobilized on a variety of inorganic and organic surfaces. rsc.org This surface modification capability is valuable for enhancing the performance of materials in applications like coatings and adhesives. nih.gov The use of a chelating dithiol, such as this compound, can lead to SAMs with greater stability compared to those formed from monothiols, providing a more durable surface modification. uh.edu
Stereochemical Aspects of S 2 Aminobutane 1,4 Dithiol
Chirality and Stereoisomerism
The molecular structure of 2-aminobutane-1,4-dithiol contains a stereocenter at the second carbon atom, the point of attachment for the amino group. This gives rise to two enantiomers: (S)-2-aminobutane-1,4-dithiol and (R)-2-aminobutane-1,4-dithiol. The (S)-enantiomer is the focus of this article and is the form synthesized from the naturally occurring amino acid, L-aspartic acid. nih.govacs.org This strategic use of a readily available chiral precursor is a classic example of chiral pool synthesis. nih.govacs.org
The presence of this chiral center means that this compound is optically active. The specific rotation and other chiroptical properties are unique to this enantiomer and are a direct consequence of its three-dimensional arrangement.
The chirality of this compound is integral to its function, particularly in its interactions with other chiral molecules such as proteins and enzymes. As a reducing agent for disulfide bonds, its efficacy is compared to the widely used but achiral dithiothreitol (B142953) (DTT). nih.govacs.org Research has demonstrated that this compound (DTBA) is a more potent reducing agent than DTT under certain conditions. nih.govacs.orgsigmaaldrich.comsigmaaldrich.com
DTBA reduces disulfide bonds in small molecules and proteins at a faster rate than DTT. acs.orgsigmaaldrich.com For instance, at pH 7.0, DTBA reduces the disulfide bond in oxidized β-mercaptoethanol 3.5-fold faster than DTT. acs.org In the case of oxidized L-glutathione, this rate is accelerated 5.2-fold compared to DTT at the same pH. acs.org This enhanced reactivity is attributed to the lower pKa values of its thiol groups, which are approximately one unit lower than those of DTT, meaning a greater proportion of the more reactive thiolate form is present at neutral pH. nih.govacs.org
While direct comparative studies of the (S) versus (R) enantiomers' reactivity are not extensively detailed in the primary literature, the use of the pure (S)-enantiomer in these studies suggests that its specific stereochemistry is advantageous for these reductions. Interactions with the chiral environments of protein active sites are inherently stereospecific, and the defined configuration of this compound can lead to more favorable transition states during the reduction of disulfide bonds within these biomolecules.
| Substrate | pH | Rate Fold-Increase of DTBA over DTT |
|---|---|---|
| Oxidized β-mercaptoethanol | 7.0 | 3.5 |
| Oxidized β-mercaptoethanol | 5.5 | 4.4 |
| Oxidized L-glutathione | 7.0 | 5.2 |
The synthesis of this compound from L-aspartic acid is an enantioselective process, designed to yield a single enantiomer. acs.org The term "diastereoselective synthesis" typically refers to reactions where a chiral center in a molecule influences the creation of a new stereocenter, resulting in a preference for one diastereomer over another.
In the context of this compound, its primary reported syntheses focus on obtaining the enantiomerically pure compound itself rather than using it as a chiral auxiliary to induce diastereoselectivity in subsequent reactions. The synthetic routes from L-aspartic acid are designed to preserve the stereochemical integrity of the starting material. acs.org
Two main synthetic routes have been described, both starting from L-aspartic acid. acs.org
Route 1 (Five Steps): This pathway involves the initial esterification of L-aspartic acid, followed by the protection of the amino group. The resulting diester is then reduced to a diol using lithium aluminum hydride. A Mitsunobu reaction is employed to convert the diol to a dithioacetate, which is subsequently deprotected to yield this compound hydrochloride. acs.org
Route 2 (Six Steps): An alternative route was developed to circumvent the use of the Mitsunobu reaction and the associated difficult-to-remove triphenylphosphine (B44618) oxide byproduct. This pathway also starts with protected L-aspartic acid and proceeds through different intermediates to arrive at the final product, also as the hydrochloride salt. raineslab.com
Both synthetic strategies are notable for their high yields and the fact that the product of each step is a solid, which facilitates purification. raineslab.com
Q & A
Q. What are the recommended experimental protocols for employing (S)-2-Aminobutane-1,4-dithiol (DTBA) as a disulfide-reducing agent in mitochondrial protein studies?
- Methodological Answer : DTBA is typically used in redox-dependent studies at concentrations of 1–10 mM in phosphate-buffered saline (PBS) or Tris-HCl buffers. Protocols involve anaerobic preparation to prevent thiol oxidation, followed by incubation with target proteins (e.g., Plasmodium falciparum mitochondrial extracts). Reduction efficiency is validated via SDS-PAGE, immunoblotting, or LC-MS/MS to confirm disulfide bond cleavage. Parallel controls with DTT or TCEP are recommended for comparative analysis .
Q. How does this compound compare to dithiothreitol (DTT) in reducing efficiency and solvent compatibility?
- Methodological Answer : DTBA exhibits comparable reducing power to DTT but demonstrates superior solubility in organic solvents (e.g., DMF, DMSO), making it suitable for solid-phase peptide synthesis. Stability assessments under physiological conditions (pH 7.4, 37°C) should include kinetic assays (e.g., Ellman’s test) to monitor free thiol depletion over time. Reductant selection depends on experimental constraints: DTBA is preferable for non-aqueous systems, while DTT excels in aqueous buffers .
Advanced Research Questions
Q. What integrated methodologies can resolve discrepancies in redox behavior studies of this compound across different experimental systems?
- Methodological Answer : Combine electrochemical measurements (e.g., cyclic voltammetry) with in situ surface-enhanced Raman spectroscopy (SERS) to simultaneously monitor redox potential and S–S bond formation. This approach, validated for benzene-1,4-dithiol (BDT), can be adapted for DTBA by functionalizing gold electrodes with thiol groups and tracking disulfide dimerization kinetics under controlled potentials .
Q. How should researchers design experiments to probe redox-dependent protein interactions mediated by this compound in parasitic mitochondria?
- Methodological Answer : Use redox buffers (e.g., GSH/GSSG gradients) to maintain specific Eh values (−200 to −300 mV) while titrating DTBA (0.5–5 mM). Incorporate inhibitors (e.g., rotenone for electron transport chain disruption) and validate outcomes via immunoblotting with redox-sensitive antibodies (e.g., α-lipoylated proteins). Cross-reference with TCEP-treated samples to isolate DTBA-specific effects .
Q. What statistical frameworks are appropriate for analyzing solvent-dependent activity variations in this compound?
- Methodological Answer : Employ multivariate regression models to correlate solvent properties (dielectric constant, polarity) with DTBA’s reducing capacity. Bootstrap resampling, as applied in single-molecule conductance studies, can assess data reproducibility. For example, use Gaussian kernel density estimation to analyze thiol oxidation rates across solvent matrices .
Data Contradiction and Reproducibility
Q. How can researchers address conflicting reports on the oxidative stability of this compound in aerobic vs. anaerobic environments?
- Methodological Answer : Replicate experiments under rigorously controlled O₂ levels (e.g., glovebox vs. ambient conditions). Quantify thiol depletion via HPLC-MS and compare with computational predictions (e.g., density functional theory (DFT) simulations of S–S bond formation energetics). Cross-validate using alternative reductants (e.g., THP) to isolate DTBA-specific degradation pathways .
Key Considerations for Experimental Design
- Single-Molecule Studies : While DTBA has not been directly tested in molecular junctions, methodologies from benzene-1,4-dithiol research—such as mechanically controllable break junction (MCBJ) or scanning tunneling microscopy (STM)—can be adapted. Focus on Au-S bond stability and conductance measurements under tensile stress .
- Synthetic Routes : Although DTBA’s synthesis is not detailed in the evidence, aspartic acid-derived strategies (e.g., reductive amination and thiolation) used for analogous dithiols (e.g., DABDT) may provide a template for enantiomerically pure DTBA production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
